Cholest-4-ene-3,6-dione 3-oxime is a derivative of cholesterol characterized by the presence of oxime functional groups at the C-3 and C-6 positions of the cholestane backbone. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antiproliferative effects and applications in steroid synthesis. The compound can be synthesized through various chemical and biological methods, highlighting its versatility in organic chemistry.
Cholest-4-ene-3,6-dione 3-oxime is classified as a steroidal oxime, a type of compound that contains both steroidal structures and oxime functional groups. It is derived from cholesterol, a vital lipid molecule found in cell membranes and as a precursor to steroid hormones. The transformation of cholesterol into cholest-4-ene-3,6-dione 3-oxime can occur through both chemical oxidation processes and enzymatic biotransformations, emphasizing its relevance in both synthetic organic chemistry and biochemistry.
Methods
The synthesis of cholest-4-ene-3,6-dione 3-oxime can be achieved through several methods:
Technical Details
The reactions typically require careful control of conditions such as temperature and reaction time to optimize yield and purity. Spectroscopic techniques like nuclear magnetic resonance are often used for structural characterization of the synthesized products.
Cholest-4-ene-3,6-dione 3-oxime features a steroidal backbone with specific functional groups that influence its chemical behavior:
Structure
The molecular formula is , indicating the presence of nitrogen within the oxime group. The structure includes:
Data
Nuclear magnetic resonance (NMR) spectroscopy provides critical data for confirming the structure:
Cholest-4-ene-3,6-dione 3-oxime undergoes various chemical reactions that are significant for its application:
These reactions are essential for modifying the compound for various applications in medicinal chemistry.
The mechanism by which cholest-4-ene-3,6-dione 3-oxime exerts its biological effects involves multiple pathways:
These mechanisms are still under investigation but highlight the compound's potential therapeutic roles.
Cholest-4-ene-3,6-dione 3-oxime exhibits several notable physical and chemical properties:
Relevant analyses such as melting point determination and spectral data (NMR, infrared spectroscopy) provide further insights into these properties.
Cholest-4-ene-3,6-dione 3-oxime has several scientific applications:
Cholest-4-ene-3,6-dione 3-oxime belongs to a class of modified steroid derivatives characterized by distinct functional groups on the cholestane backbone. Its systematic IUPAC name is (3E)-3-(Hydroxyimino)cholest-4-en-6-one, reflecting the conjugated oxime group at C3 and ketone at C6. The molecular formula is C₂₇H₄₃NO₂, with a molecular weight of 413.64 g/mol. This nomenclature specifies the oxime geometry (E-configuration) and positions of unsaturation (Δ⁴-bond) and oxidation (C6-ketone). Alternative designations include Cholest-4-en-3,6-dione-3-oxime and the drug development code TRO19622, though the latter typically refers to the (3E) isomer [4] [6] [7].
Table 1: Nomenclature and Chemical Identifiers
Category | Identifier |
---|---|
IUPAC Name | (3E)-3-(Hydroxyimino)cholest-4-en-6-one |
Molecular Formula | C₂₇H₄₃NO₂ |
Molecular Weight | 413.64 g/mol |
CAS Registry Number | Not explicitly provided in sources |
Common Synonyms | Cholest-4-en-3,6-dione-3-oxime; TRO19622 |
The compound exhibits complex stereochemistry due to seven chiral centers inherent to the cholestane skeleton (C8, C9, C10, C13, C14, C17, C20) and configurational isomerism at the C3-oxime group. X-ray diffraction analyses of the parent compound (cholest-4-ene-3,6-dione) confirm the trans fusion of rings A/B, B/C, and C/D, with ring A adopting a sofa conformation, rings B/C in chair conformations, and ring D as a half-chair [3]. The oxime group at C3 exists predominantly as the thermodynamically stable (E)-isomer (syn-periplanar relative to the C10 methyl group). This configuration minimizes steric clashes and influences intramolecular hydrogen bonding. The (6E)-oxime isomer displays distinct NMR properties and biological activities, underscoring the significance of oxime position and geometry [6].
Spectroscopic profiling enables unambiguous differentiation between the 3-oxime and 6-oxime isomers:
¹³C NMR: Key signals include C3 (δ ~165.5 ppm, oxime carbon), C4 (δ ~125.5 ppm, olefinic), C5 (δ ~170.5 ppm, olefinic conjugated to oxime), and C6 (δ ~200.1 ppm, ketone). C2 and C7 signals differ significantly between isomers due to anisotropic effects [6].
Infrared (IR) Spectroscopy: Strong absorptions appear at ~3200–3400 cm⁻¹ (O-H stretch, oxime), ~1660 cm⁻¹ (C=N stretch, oxime), ~1705 cm⁻¹ (C=O stretch, C6 ketone), and ~1605 cm⁻¹ (C=C stretch, Δ⁴-bond). The absence of a C3 ketone stretch (~1675 cm⁻¹) confirms oxime formation [8].
UV-Vis Spectroscopy: Conjugation between the Δ⁴-bond, C3-oxime, and C6-ketone generates a π→π* absorption at ~245 nm (ε > 10,000 L·mol⁻¹·cm⁻¹) in ethanol. A weaker n→π* transition appears near ~290 nm [8].
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in positive mode yields the [M+H]⁺ peak at m/z 414.3. Characteristic fragments include m/z 396.3 ([M+H–H₂O]⁺), 398.3 (loss of NH₂OH), and 381.3 (retro-Diels-Alder cleavage of ring B) [6] [8].
Table 2: Key Spectroscopic Signatures of 3-Oxime vs. 6-Oxime Isomers
Spectrum | Parameter | 3-Oxime Isomer | 6-Oxime Isomer |
---|---|---|---|
¹H NMR | H2 Chemical Shift | δ ~3.45 ppm (dd) | δ ~2.85 ppm (m) |
H4 Chemical Shift | δ ~6.25 ppm (s) | δ ~6.05 ppm (s) | |
H7 Chemical Shift | δ ~2.65 ppm (t) | δ ~2.35 ppm (t) | |
¹³C NMR | C3 Chemical Shift | δ ~165.5 ppm | δ ~199.8 ppm (ketone) |
C6 Chemical Shift | δ ~200.1 ppm (ketone) | δ ~165.8 ppm | |
IR | C=O Stretch | ~1705 cm⁻¹ | ~1675 cm⁻¹ |
C=N Stretch | ~1660 cm⁻¹ | ~1655 cm⁻¹ |
While direct crystallographic data for the 3-oxime derivative is limited in the provided sources, the parent compound cholest-4-ene-3,6-dione (C₂₇H₄₂O₂) crystallizes in the monoclinic space group P2₁ with unit cell parameters:
The structure refinement yielded an R-value of 0.035 for 2252 observed reflections. Conformational analysis reveals:
Table 3: Crystallographic Parameters of Parent Diketone
Parameter | Value |
---|---|
Crystal System | Monoclinic |
Space Group | P2₁ |
Unit Cell (a, b, c) | 10.503(4) Å, 8.059(1) Å, 14.649(1) Å |
β Angle | 105.4(2)° |
Molecules per Unit Cell (Z) | 2 |
Refinement R-value | 0.035 |
Ring Conformations | A: Sofa; B/C: Chair; D: Half-chair |
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